2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8) is a highly specialized, di-halogenated phenethylamine derivative utilized as a structural module in advanced organic synthesis, agrochemical development, and pharmaceutical lead optimization . The compound is defined by its α,α-dimethylamine motif, which imparts significant steric bulk around the primary amine, and a 3,5-dichlorophenyl ring that substantially increases the molecule's lipophilicity and electron deficiency. In procurement contexts, this building block is selected primarily to introduce metabolic resistance and conformational rigidity into target molecules, specifically when standard benzylamine or unhalogenated phenethylamine precursors fail to meet pharmacokinetic or environmental stability thresholds [1].
Substituting 2-(3,5-Dichlorophenyl)propan-2-amine with structurally simpler analogs, such as 3,5-dichlorobenzylamine or unsubstituted α,α-dimethylbenzylamine, fundamentally alters the performance profile of the synthesized downstream products[1]. Standard benzylamines lack the α-gem-dimethyl groups, leaving the α-carbon highly susceptible to oxidative deamination by metabolic enzymes (e.g., monoamine oxidases) and reducing the steric shielding of subsequent amide linkages. Conversely, utilizing an unhalogenated α,α-dimethylbenzylamine sacrifices the critical lipophilic bulk and electron-withdrawing effects provided by the 3,5-dichloro substitution, which are often essential for occupying specific hydrophobic pockets in target proteins or achieving desired soil half-lives in agrochemical applications [2].
The incorporation of the α,α-dimethyl group provides profound steric shielding to the amine and any subsequently formed amide bonds, drastically reducing susceptibility to enzymatic degradation[1]. When compared to unmethylated 3,5-dichlorobenzylamine derivatives, the gem-dimethyl core typically extends the in vitro microsomal half-life by more than 4-fold, preventing rapid α-proton abstraction[2].
| Evidence Dimension | In vitro microsomal stability (half-life, t1/2) |
| Target Compound Data | >120 minutes (for typical amide derivatives of the α,α-dimethyl core) |
| Comparator Or Baseline | <30 minutes (for equivalent 3,5-dichlorobenzylamine derivatives lacking α-methylation) |
| Quantified Difference | Greater than 4-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay, monitoring α-carbon oxidation |
Procuring the α,α-dimethylated precursor is essential for synthesizing active pharmaceutical ingredients (APIs) or agrochemicals that require extended half-lives and resistance to rapid enzymatic degradation.
The 3,5-dichloro substitution pattern on the phenyl ring significantly alters the physicochemical properties of the building block compared to its unhalogenated counterpart [1]. This specific di-halogenation increases the calculated partition coefficient (cLogP) by approximately 1.4 to 1.6 units, providing essential hydrophobic bulk that drives target affinity in deep, lipophilic binding pockets [2].
| Evidence Dimension | Calculated partition coefficient (cLogP contribution of the aryl ring) |
| Target Compound Data | cLogP contribution of ~ +1.4 to +1.6 units (3,5-dichloro substitution) |
| Comparator Or Baseline | cLogP contribution of 0 units (unsubstituted phenyl ring baseline) |
| Quantified Difference | Significant enhancement in lipophilicity and hydrophobic pocket affinity |
| Conditions | Standard chemoinformatic LogP calculation models for the isolated aryl-alkyl fragment |
This specific di-halogenated substitution pattern is critical for optimizing target binding affinity in hydrophobic clefts, justifying its selection over cheaper, unhalogenated building blocks.
The severe steric hindrance imparted by the α,α-dimethyl group significantly reduces the nucleophilicity of the primary amine during standard amide bond formation [1]. While standard primary amines react readily under mild conditions, 2-(3,5-Dichlorophenyl)propan-2-amine requires highly reactive acylating agents or forcing conditions (e.g., HATU/HOAt at elevated temperatures) to achieve acceptable conversion rates[2].
| Evidence Dimension | Coupling efficiency with standard carboxylic acids |
| Target Compound Data | Requires highly reactive conditions (e.g., acyl chlorides, or HATU/HOAt at elevated temperatures) for >80% yield |
| Comparator Or Baseline | Standard primary amines (e.g., benzylamine) achieve >95% yield with standard EDC/HOBt at room temperature |
| Quantified Difference | Substantially reduced nucleophilicity and increased steric demand during coupling |
| Conditions | Standard amide bond formation reactions in polar aprotic solvents (e.g., DMF, DCM) |
Process chemists must account for the severe steric hindrance of the α,α-dimethyl group when designing synthetic routes, necessitating the procurement of specialized coupling reagents alongside this building block.
Due to its high lipophilicity and resistance to environmental and plant-based metabolic degradation, this compound is an ideal precursor for the development of novel fungicides and herbicides. The α,α-dimethyl group prevents rapid breakdown in soil, while the 3,5-dichloro pattern enhances penetration through waxy plant cuticles[1].
In drug discovery, particularly for kinase inhibitors targeting deep hydrophobic pockets, this building block is utilized to lock the conformation of the resulting molecule and optimize binding thermodynamics. The specific 3,5-dichloro substitution is frequently employed to maximize van der Waals interactions within the target site [2].
The compound serves as an effective C-terminal capping group or structural mimic in peptidomimetic synthesis. Its incorporation protects adjacent amide bonds from proteolytic cleavage, making it a critical raw material for developing stable peptide-based therapeutics [3].
Corrosive